what is the full chemical name of DTPA-BMA
what is the full chemical name of DTPA-BMA
An In-depth Technical Guide to Gadodiamide (B1674392) (DTPA-BMA)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
The compound commonly referred to by the abbreviation DTPA-BMA is the chelating ligand used to form the MRI contrast agent Gadodiamide. When chelated with a gadolinium ion (Gd³⁺), it forms the active pharmaceutical ingredient.
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Full Chemical Name: [5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]gadolinium.[1]
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Common Synonyms: Gadodiamide, Gd-DTPA-BMA, Gadolinium diethylenetriamine (B155796) pentaacetic acid bismethylamide.[1][2]
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Brand Name: Omniscan®.[3]
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Molecular Formula: C₁₆H₂₆GdN₅O₈.[1]
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Molecular Weight: 573.66 g/mol .[1]
Physicochemical and Pharmacokinetic Properties
Gadodiamide is a nonionic, linear, gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI).[4][5] Its properties are summarized in the tables below.
Table 1: Physicochemical Properties of Gadodiamide
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow aqueous solution | [6] |
| Osmolality (0.5M, 37°C) | 789 mOsm/kg water | [1] |
| Viscosity (20°C) | 2.0 cP | [1] |
| Viscosity (37°C) | 1.4 cP | [1] |
| Density (20°C) | 1.13 g/cm³ | [1] |
| Log P (butanol/water) | -2.1 | [1] |
| T1 Relaxivity (1.5 T) | 4.0 - 4.6 mM⁻¹s⁻¹ | [5] |
| Solubility | Freely soluble in water | [7] |
Table 2: Pharmacokinetic Properties of Gadodiamide in Healthy Subjects
| Parameter | Value | Source |
| Route of Administration | Intravenous | [6] |
| Distribution Half-Life | 3.7 ± 2.7 minutes | [7][8] |
| Elimination Half-Life | 77.8 ± 16 minutes | [7][8] |
| Elimination Half-Life (Severe Renal Impairment) | 34.3 ± 22.9 hours | [9][10] |
| Volume of Distribution | 200 ± 61 mL/kg | [7][8] |
| Plasma Clearance | 1.8 mL/min/kg | [7][8] |
| Renal Clearance | 1.7 mL/min/kg | [7][8] |
| Primary Route of Excretion | Renal (primarily unchanged) | [4][5] |
| Excretion within 24 hours | 95.4 ± 5.5% of administered dose | [7][8] |
| Protein Binding | Does not bind to human serum proteins in vitro | [8] |
Mechanism of Action
Gadodiamide is a paramagnetic contrast agent.[7] The gadolinium ion (Gd³⁺) has seven unpaired electrons, which creates a strong magnetic moment.[11] When injected intravenously, Gadodiamide circulates in the bloodstream and distributes to the extracellular fluid. In the presence of the strong magnetic field of an MRI scanner, the gadolinium ion alters the magnetic properties of the surrounding water protons.[11][12] Specifically, it shortens the T1 relaxation time of these protons.[11][12] This accelerated relaxation leads to an increased signal intensity on T1-weighted images, thereby enhancing the contrast between different tissues.[7][12] In areas of abnormal vascularity or a disrupted blood-brain barrier, Gadodiamide accumulates, making these regions appear brighter on the MRI scan and aiding in the visualization of lesions.[7][12]
Experimental Protocols
Synthesis of Gadodiamide
A common method for the synthesis of Gadodiamide involves the reaction of diethylenetriaminepentaacetic bismethylamide (DTPA-BMA) with gadolinium oxide (Gd₂O₃) in an aqueous solution.
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Procedure:
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Dissolve 1 mole of DTPA-BMA and 0.5 moles of gadolinium oxide in distilled water.[13]
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Heat the solution, typically between 20-60°C, and stir until the reaction is complete, resulting in a clear solution.[13]
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Cool the solution to room temperature.
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Filter the solution through a membrane filter to remove any unreacted starting material or impurities.
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The resulting solution of Gadodiamide can then be purified, for instance, by lyophilization to obtain the final product.[13]
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In Vitro Toxicity Assessment in Cell Culture
This protocol outlines a general method for assessing the cytotoxic effects of Gadodiamide on a cell line, such as human keratinocytes (HaCaT) or normal brain glial cells (SVG P12).[14][15]
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Cell Culture and Treatment:
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Culture the chosen cell line in appropriate media and conditions until they reach a suitable confluency.
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Prepare a stock solution of Gadodiamide and dilute it to various concentrations (e.g., 0.65, 1.3, 2.6, 5.2, 13, and 26 mM) in the cell culture medium.[15]
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Treat the cells with the different concentrations of Gadodiamide for a specified period, typically 24 hours.[15]
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Cell Viability Assay (MTT Assay):
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After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
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Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[14]
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Apoptosis and Autophagy Analysis:
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DAPI Staining: Stain cells with DAPI to visualize nuclear morphology. Apoptotic cells will exhibit condensed and fragmented nuclei.[15]
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Western Blotting: Lyse the treated cells and perform western blotting to analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, Cytochrome c, Apaf-1) and autophagy (e.g., Beclin-1, ATG-5, LC-3 II).[14][16]
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MRI Protocol in a Clinical Setting
This is a generalized protocol for the use of Gadodiamide in contrast-enhanced MRI.
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Patient Screening:
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Screen patients for any contraindications, particularly severe renal impairment, due to the risk of nephrogenic systemic fibrosis (NSF).[5][17]
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For at-risk patients (e.g., over 60 years, history of hypertension or diabetes), assess renal function through laboratory testing to estimate the glomerular filtration rate (GFR).[18]
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Administration:
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Imaging:
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Perform pre-contrast MRI scans.
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Administer the Gadodiamide injection.
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Acquire post-contrast T1-weighted images in the desired anatomical planes. The timing of post-contrast imaging will vary depending on the clinical question and the tissues being imaged.
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Signaling Pathways
Gadodiamide-Induced Apoptosis (Mitochondrial Pathway)
High concentrations of Gadodiamide have been shown to induce apoptosis in normal brain glial cells through the intrinsic, or mitochondrial, pathway.[14][16] This process involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors into the cytoplasm.
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Key Events:
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Gadodiamide treatment leads to an imbalance in the Bcl-2 family of proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[14]
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This shift promotes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[14]
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In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome.[14]
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The apoptosome activates caspase-9, an initiator caspase.[14]
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Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[14]
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Active caspase-3 executes the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[14]
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References
- 1. Gadodiamide [drugfuture.com]
- 2. Gadodiamide | CAS No- 131410-48-5 | Gd-DTPA-BMA [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. MRI - Gadodiamide - MR-TIP: Database [mr-tip.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Gadodiamide: Uses, Dosage, Side Effects, Warnings & Expert Information [sinochem-nanjing.com]
- 7. Gadodiamide | C16H26GdN5O8 | CID 153921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of gadodiamide injection in patients with severe renal insufficiency and patients undergoing hemodialysis or continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Gadodiamide? [synapse.patsnap.com]
- 13. KR100829175B1 - Process for preparing gadodiamide - Google Patents [patents.google.com]
- 14. In Vitro Toxicological Assessment of Gadodiamide in Normal Brain SVG P12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gadodiamide Induced Autophagy and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 18. Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research: Institutional Review Board (IRB) Office - Northwestern University [irb.northwestern.edu]
